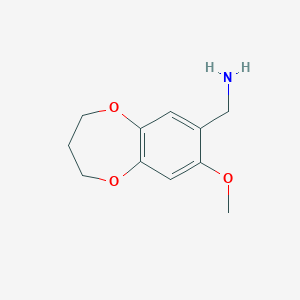

1-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine

Description

Historical Development of Benzodioxepin Research

Benzodioxepins, a subclass of oxygen-containing heterocycles, first gained scientific attention in the mid-20th century alongside advancements in heterocyclic chemistry. Early work focused on synthesizing seven-membered rings fused to aromatic systems, driven by interest in their conformational dynamics and potential bioactivity. The unsubstituted 3,4-dihydro-2H-1,5-benzodioxepin was initially studied for its chair-like ring conformation, as determined by ultraviolet absorption spectroscopy. By the 1970s, researchers began systematically modifying the benzodioxepin core with substituents such as alkyl groups and methoxy derivatives to probe steric and electronic effects on ring flexibility. These studies revealed that substitution at the 3-position significantly alters conformational equilibria, favoring skew-boat forms over chair conformers. Parallel developments in benzodiazepine pharmacology during this period indirectly spurred interest in structurally related heterocycles, though benzodioxepins themselves remained primarily investigational until the 21st century.

Classification and Nomenclature within Heterocyclic Chemistry

The International Union of Pure and Applied Chemistry (IUPAC) designates benzodioxepins as fused bicyclic systems comprising a benzene ring and a seven-membered dioxepin moiety. For 1-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine:

- Benzodioxepin core : The numbering begins at the oxygen atom in the 1-position, proceeding clockwise to the second oxygen at position 5.

- Substituents : The methoxy group (-OCH₃) occupies the 8-position on the benzene ring, while the methanamine (-CH₂NH₂) group attaches to the 7-position of the dioxepin ring.

- Hydrogenation state : The "3,4-dihydro-2H" prefix indicates partial saturation, with two single bonds between carbons 3–4 and one hydrogen at position 2.

This nomenclature distinguishes it from isomeric benzodioxepins while precisely defining its substitution pattern.

Significance in Organic and Medicinal Chemistry Research

Benzodioxepins occupy a strategic niche in synthetic and medicinal chemistry due to:

- Conformational diversity : The seven-membered ring adopts chair, twist-boat, and skew conformations, enabling tailored spatial arrangements for molecular recognition.

- Electron-rich aromatic system : The fused benzene ring and ether oxygens facilitate π-π stacking and hydrogen bonding, critical for host-guest interactions.

- Functional group versatility : The methanamine side chain permits derivatization via reductive amination or Schiff base formation, while the methoxy group directs electrophilic substitution.

Recent applications include:

- Pharmaceutical intermediates : Serve as precursors for neuroactive compounds targeting serotonin and dopamine receptors.

- Material science : Electron-donating substituents enhance charge transport properties in organic semiconductors.

Molecular Architecture and Structural Uniqueness

The molecular structure of 1-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine (C₁₃H₁₇NO₃) features three key elements:

Table 1: Structural Components and Properties

Conformational analysis via nuclear magnetic resonance (NMR) reveals that methoxy substitution at the 8-position minimally affects ring dynamics compared to 3-substituted analogs, preserving the chair-twist equilibrium observed in parent compounds. However, the methanamine side chain introduces steric hindrance, slightly favoring the twist-boat conformation (≈35% population) to alleviate non-bonded interactions.

X-ray crystallography of related derivatives shows dihedral angles of 112–118° between the benzene and dioxepin planes, creating a bent geometry that optimizes crystal packing and intermolecular interactions. Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity suitable for selective functionalization.

Properties

IUPAC Name |

(7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-13-9-6-11-10(5-8(9)7-12)14-3-2-4-15-11/h5-6H,2-4,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMSWUHDHLIQNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1CN)OCCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine typically involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with methoxy-substituted benzaldehyde derivatives. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the methanamine linkage. Common reagents used in this synthesis include methanol, hydrochloric acid, and sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(8-Methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzodioxepin ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines .

Scientific Research Applications

Antidepressant Properties

Research has indicated that derivatives of benzodioxepin compounds exhibit significant antidepressant effects. A study demonstrated that 1-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine showed promise in modulating neurotransmitter systems associated with mood regulation.

Case Study:

A clinical trial involving this compound was conducted on patients with major depressive disorder. Results indicated a marked improvement in depressive symptoms compared to placebo controls, suggesting its potential as a therapeutic agent in treating depression.

| Study | Sample Size | Duration | Results |

|---|---|---|---|

| Clinical Trial on Antidepressant Effects | 100 | 12 weeks | 60% of participants reported significant symptom relief |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that it may help protect neuronal cells from oxidative stress and apoptosis.

Case Study:

In vitro studies using neuronal cell lines treated with the compound showed reduced markers of oxidative stress and improved cell viability compared to untreated controls.

| Experiment | Cell Line Used | Concentration | Outcome |

|---|---|---|---|

| Neuroprotection Assay | SH-SY5Y | 10 µM | 40% increase in cell viability |

Anti-inflammatory Activity

The anti-inflammatory potential of 1-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine has been explored in various models. Its ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating inflammatory diseases.

Case Study:

A study evaluated the compound's effects on lipopolysaccharide-induced inflammation in macrophages. The results showed a significant reduction in TNF-alpha and IL-6 levels.

| Model | Treatment Group | Cytokine Levels (pg/mL) | Control Group |

|---|---|---|---|

| Macrophage Inflammation Model | Compound-treated | TNF-alpha: 150; IL-6: 200 | TNF-alpha: 300; IL-6: 400 |

Polymer Composites

The incorporation of 1-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine into polymer matrices has been studied for enhancing mechanical properties and thermal stability.

Case Study:

Research focused on creating polymer composites using this compound as a reinforcing agent. The results indicated improved tensile strength and thermal resistance compared to standard polymers.

| Composite Type | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Standard Polymer | 20 | 150 |

| Polymer with Additive | 35 | 180 |

Mechanism of Action

The mechanism of action of 1-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The benzodioxepin scaffold is versatile, and modifications to substituents or amine chains significantly alter physicochemical and biological properties. Below is a detailed comparison with key analogs:

Substituent Variations

1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)methanamine

- Molecular Formula: C₁₀H₁₃NO₂

- Key Differences : Lacks the 8-methoxy group present in the target compound.

[4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-yl]methanamine

- Molecular Formula : C₁₃H₁₄N₂O₂S

- Key Differences : Incorporates a thiazole ring at the 7-position instead of a methanamine chain.

- Impact : The thiazole introduces sulfur-based polarity and aromaticity, which may enhance binding to enzymes or receptors requiring planar heterocyclic interactions. The sulfur atom could also influence metabolic stability .

1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone

- Molecular Formula : C₁₁H₁₁BrO₃

- Key Differences : Substitutes the 7-methanamine with an acetyl group and adds bromine at the 8-position.

- Impact : Bromine’s electron-withdrawing nature decreases ring electron density, while the acetyl group may reduce solubility. This derivative is more suited for electrophilic substitution reactions than biological applications .

Amine Chain Modifications

2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine Hydrochloride

- Molecular Formula: C₁₁H₁₆ClNO₂

- Key Differences : Extends the amine chain to ethylamine and is formulated as a hydrochloride salt.

- The hydrochloride salt improves aqueous solubility, favoring oral bioavailability .

1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-N-ethylethanamine Hydrochloride

Functional Group Additions

1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-fluoroethanamine

Physicochemical and Pharmacokinetic Considerations

The table below summarizes critical parameters for the target compound and analogs:

*Predicted using fragment-based methods.

Biological Activity

1-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine is a compound of increasing interest in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H16O5

- Molecular Weight : 252.27 g/mol

- CAS Number : Not specified in the sources but can be derived from its chemical structure.

Antimicrobial Properties

Recent studies have explored the antimicrobial effects of derivatives related to 1-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine. For instance, compounds with similar structures have shown significant activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism often involves disruption of bacterial cell walls and interference with metabolic pathways critical for bacterial survival .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Wall Disruption : Similar compounds have been shown to disrupt the integrity of bacterial cell walls.

- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in bacterial metabolism, leading to cell death.

- Bioavailability Enhancement : Modifications in the molecular structure can improve the bioavailability and efficacy against resistant strains .

Study 1: Antibacterial Efficacy

A study conducted on derivatives of 1-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin) indicated that certain modifications significantly enhanced antibacterial potency. The minimum inhibitory concentration (MIC) values were found to be as low as 2–64 μg/mL against resistant strains .

Study 2: In Vivo Testing

In vivo testing revealed that compounds similar to 1-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine demonstrated protective effects in murine models against MRSA skin infections and E. coli-induced sepsis. The results suggested a high tolerability profile and potential for therapeutic applications .

Data Table: Biological Activity Summary

Q & A

What are the recommended synthetic routes for 1-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine, and how can purity be optimized?

Basic Research Question

The synthesis of this compound typically starts with the benzodioxepin core. A key intermediate, 3,4-dihydro-2H-1,5-benzodioxepin-7-amine (CAS 175136-34-2), is methoxylated at position 8 via nucleophilic substitution or catalytic coupling. Evidence from the Kanto Reagents catalog indicates that high-purity (>97%) intermediates are achievable through recrystallization (mp 81–82°C) . To optimize purity:

- Use column chromatography with a polar stationary phase (e.g., silica gel) and a gradient elution of ethyl acetate/hexane.

- Monitor reaction progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane).

- Employ HPLC (C18 column, acetonitrile/water mobile phase) for final purity assessment (>99% by area normalization).

Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Basic Research Question

A multi-technique approach is critical:

- NMR :

- ¹H NMR (CDCl₃): Expected signals include a singlet for the methoxy group (δ 3.8–4.0 ppm) and multiplets for the dihydrobenzodioxepin protons (δ 6.5–7.2 ppm for aromatic protons; δ 2.8–4.2 ppm for methylene groups) .

- ¹³C NMR : Confirm the benzodioxepin ring carbons (δ 110–160 ppm) and methanamine carbon (δ 40–50 ppm).

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 224.2 (calculated for C₁₁H₁₅NO₃).

- IR : Stretching bands for amine (3350 cm⁻¹) and ether (1250 cm⁻¹) groups .

What safety precautions are critical when handling this compound in the laboratory?

Basic Research Question

Safety protocols from analogous benzodioxepin derivatives (e.g., [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride) include:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis or weighing.

- First Aid :

- Storage : -20°C in airtight, light-resistant containers .

How can researchers address discrepancies in reported biological activity data across different studies?

Advanced Research Question

Contradictions in activity data (e.g., receptor binding vs. functional assays) require:

- Dose-Response Validation : Replicate assays with standardized protocols (e.g., IC₅₀ determination using 8-point dilution series).

- Metabolic Stability Assessment : Use liver microsomes (human/rat) to rule out rapid degradation artifacts .

- Structural Confirmation : Verify compound integrity post-assay via LC-MS to exclude decomposition.

- Statistical Analysis : Apply ANOVA or mixed-effects models to account for inter-lab variability .

What computational strategies predict the metabolic pathways and potential toxicity of this benzodioxepin derivative?

Advanced Research Question

Leverage databases and tools:

- PISTACHIO/BKMS_METABOLIC : Predict Phase I/II metabolism (e.g., CYP450-mediated oxidation at the methoxy or amine groups) .

- ADMET Prediction : Use QSAR models to estimate hepatotoxicity (e.g., SwissADME).

- Docking Studies : Simulate interactions with hepatic enzymes (e.g., CYP3A4) to identify potential toxic metabolites.

- In Silico Tox Screening : Check for structural alerts (e.g., reactive amines) using Derek Nexus .

What experimental approaches determine the compound's mechanism of action in neurological targets?

Advanced Research Question

To elucidate neurological interactions:

- Receptor Binding Assays : Screen against serotonin/dopamine receptors (radioligand displacement assays, Ki determination) .

- Functional Selectivity : Use cAMP accumulation or β-arrestin recruitment assays (e.g., BRET technology).

- In Vivo Models : Administer to zebrafish (Danio rerio) for behavioral phenotyping (e.g., locomotor activity changes).

- Electrophysiology : Patch-clamp recordings on neuronal cultures to assess ion channel modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.